Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 - 25679-24-7

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Catalog Number: EVT-242090
CAS Number: 25679-24-7
Molecular Formula: C49H62N10O13S2
Molecular Weight: 1063.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The peptide "Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2" is a synthetic sequence that has been the subject of various studies due to its potential biological activities. Peptides, in general, are known for their diverse roles in biological systems and have been explored for their therapeutic potential. The analysis of this specific peptide sequence involves understanding its structure-activity relationships, mechanism of action, and applications in various fields.

Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (Cholecystokinin-7, CCK-7)

Compound Description: Cholecystokinin-7 (CCK-7) is a naturally occurring truncated form of CCK-8, lacking the N-terminal Aspartic acid residue. Like CCK-8, it is a bioactive peptide that interacts with cholecystokinin receptors.

Relevance: CCK-7 is highly relevant to CCK-8 as it represents a direct truncation of the parent compound, sharing the core Trp-Met-Asp-Phe-NH2 sequence crucial for biological activity. While both peptides demonstrate similar conformational tendencies with beta and gamma turns, CCK-7 exhibits greater flexibility in its N-terminal region due to the absent Aspartic Acid.

Proglumide

Compound Description: Proglumide was one of the first clinically available gastrin antagonists. While structurally dissimilar to CCK-8, it exhibits weak antagonism towards the Cholecystokinin A receptor (CCKA). This compound has been used in treating peptic ulcers due to its anti-secretory and gastroprotective properties.

Relevance: Although structurally different from Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, Proglumide's interaction with the CCKA receptor highlights its significance in understanding the structure-activity relationship of CCK antagonists. It served as an early lead compound for developing more potent and selective CCK receptor antagonists.

Lorglumide

Compound Description: Lorglumide represents a more potent analog of Proglumide, displaying a greater affinity for pancreatic CCK receptors responsible for gallbladder contraction. While it showed promising antagonistic effects against various CCK-induced physiological responses, its efficacy was limited to intravenous administration.

Relevance: Although Lorglumide's structure is not provided, the paper describes it as a structural modification of Proglumide. Its increased potency and selectivity compared to Proglumide, especially regarding pancreatic CCK receptors, provide valuable insights into refining CCK-8 antagonists for improved efficacy.

Relevance: While Spiroglumide's exact structure isn't provided, its development from Lorglumide, which itself was derived from Proglumide, signifies a continuous effort to refine the structure and improve the pharmacokinetic properties of CCK-8 antagonists. Despite its lack of selectivity, its enhanced bioavailability marks a crucial step towards developing clinically useful CCK-8 antagonists.

Loxiglumide (LXG, CR1505)

Compound Description: Loxiglumide is a CCK receptor antagonist. While its structure is not detailed in the provided abstract, its research application involves studying its impact on human pancreatic cancer cell lines. It has demonstrated dose-dependent inhibition of cancer cell invasiveness and MMP-9 expression, highlighting its potential as an anti-cancer agent.

Relevance: Although its precise structure remains unclear, the paper designates Loxiglumide as a CCK receptor antagonist. It successfully counteracted the growth stimulation induced by CCK in a human pancreatic cancer cell line, indicating its potential role in anti-cancer therapy by targeting CCK signaling pathways.

Asp-Tyr-[SO3H]-Met-Gly-Trp-Met-Asp-Phe-NH2 (Sulfated Cholecystokinin-8, CCK-8s)

Compound Description: CCK-8s is the sulfated form of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, with a sulfate group attached to the tyrosine residue at position 7. This modification is crucial for its biological activity and is the predominant circulating form of CCK-8.

Relevance: As the naturally occurring and more active form of CCK-8, CCK-8s holds significant relevance. The presence of the sulfate group influences its conformational stability and interactions with CCK receptors. Understanding the impact of sulfation on CCK-8 activity is vital for developing targeted therapeutics. ,

**7. H-Trp-Met-Asp-Phe-NH2 (Cholecystokinin-4, CCK-4) **

Compound Description: CCK-4 represents the shortest active fragment of CCK, encompassing only the C-terminal tetrapeptide sequence. While less potent than longer forms, it retains the ability to bind to and activate CCK receptors.

Relevance: Although truncated, CCK-4 exhibits substantial relevance to CCK-8 as it defines the minimal active core responsible for receptor binding and activation. This suggests that the N-terminal residues in CCK-8 contribute to binding affinity and specificity but are not strictly required for basic functionality.

Gly-Trp-Met-Asp-Phe-NH2 (Pentagastrin)

Compound Description: Pentagastrin is a synthetic peptide that shares the C-terminal pentapeptide sequence with both Gastrin and CCK. It acts as a potent agonist of the CCKB receptor and is commonly used clinically to stimulate gastric acid secretion for diagnostic purposes.

Relevance: Pentagastrin is highly relevant due to its shared C-terminal sequence with CCK-8, highlighting the structural basis for CCKB receptor binding. Despite its structural similarity, it acts as an agonist rather than an antagonist. This contrast underscores the critical role of the N-terminal residues in determining the functional outcome of receptor interaction.

DGlu-Glu(5)-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 (MG0)

Compound Description: MG0 is a synthetic gastrin analog designed for targeting CCK2 receptors. This peptide incorporates a DOTA or DTPAGlu chelator at its N-terminus, enabling radiolabeling with isotopes like 111In(III) and 68Ga(III) for potential use in imaging and therapy.

DGlu(1)-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 (MG11)

Compound Description: MG11, similar to MG0, is a gastrin analog engineered to target CCK2 receptors. This peptide also features a DOTA or DTPAGlu chelator at its N-terminus for potential radiolabeling.

Mechanism of Action

The mechanism of action of peptides can be quite complex, involving interactions with cellular receptors, enzymes, or other macromolecules. For instance, the pentapeptide analog "Tyr-dTrp-Gly-Phe-Met-NH2" has been shown to specifically release growth hormone (GH) in vitro without affecting the release of other hormones such as LH, FSH, TSH, PRL, or ACTH1. This specificity is attributed to the presence of an aromatic amino acid residue at the second position, which is crucial for the GH-releasing activity. The study emphasizes the importance of the stereochemistry of the amino acids, as the dTrp or dPhe residues are necessary for activity, while their l counterparts are not1. Although the exact peptide sequence "Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2" was not studied, the insights from the pentapeptide analog provide valuable information on how such sequences might interact with pituitary cells to modulate hormone release.

Applications in Various Fields

Peptides have a wide range of applications in various fields, including medicine, biochemistry, and pharmacology. The radical scavenging activities of dipeptides containing Tyr, Trp, Cys, and Met have been evaluated, demonstrating their potential in protecting human erythrocytes against oxidative damage2. This oxidative damage can lead to hemolysis, oxidation of hemoglobin, and depletion of important antioxidants like glutathione (GSH) and catalase (CAT). The study found that Tyr- and Trp-containing dipeptides were particularly effective in quenching radicals and protecting cells from oxidative stress2. This suggests that peptides with similar sequences, such as "Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2", could potentially be developed as therapeutic agents to mitigate oxidative damage in cells, which is a common pathway in various diseases.

Properties

CAS Number

25679-24-7

Product Name

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

IUPAC Name

(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid

Molecular Formula

C49H62N10O13S2

Molecular Weight

1063.2 g/mol

InChI

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

ZBTPHEHKAHBSMT-YRVFCXMDSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Synonyms

des(SO3)CCK-8
desulfated cholecystokinin-8
desulfated sincalide

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.